![molecular formula C11H13NO B12521644 (1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 666256-78-6](/img/structure/B12521644.png)
(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclo[2.2.1]heptane ring system, which is known for its rigidity and stability, making it a valuable scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the pent-4-yn-1-yl side chain and the azabicyclo moiety. The reaction conditions often require precise control of temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors to improve reaction efficiency and reduce production costs. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Its potential as a drug scaffold is being explored for the development of new therapeutics, particularly in the treatment of neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one: This is a stereoisomer of the compound, differing in the spatial arrangement of atoms.
(1S,4R)-2-(But-3-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one: This compound has a shorter side chain, affecting its reactivity and applications.
(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]heptane: This compound lacks the enone functionality, altering its chemical properties.
Uniqueness
The uniqueness of (1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one lies in its combination of a rigid bicyclic structure with a reactive enone group and a pent-4-yn-1-yl side chain. This combination provides a versatile platform for chemical modifications and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
666256-78-6 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1S,4R)-2-pent-4-ynyl-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-7-12-10-6-5-9(8-10)11(12)13/h1,5-6,9-10H,3-4,7-8H2/t9-,10+/m0/s1 |
InChI Key |
YCCITLJVCOVSJO-VHSXEESVSA-N |
Isomeric SMILES |
C#CCCCN1[C@H]2C[C@@H](C1=O)C=C2 |
Canonical SMILES |
C#CCCCN1C2CC(C1=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)

![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)
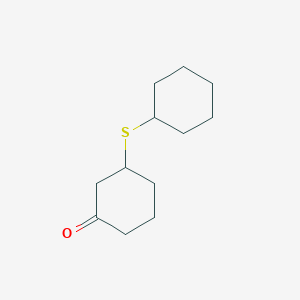
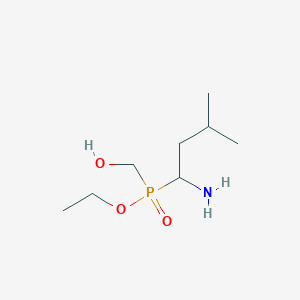
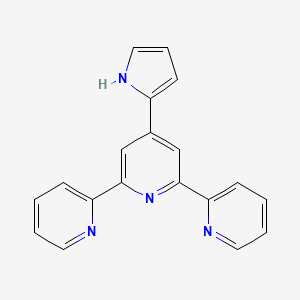
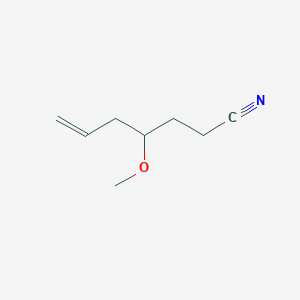
![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)

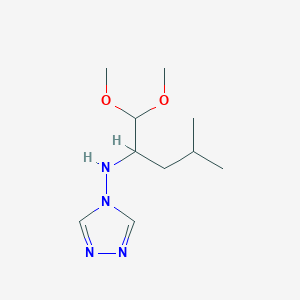
![7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B12521636.png)
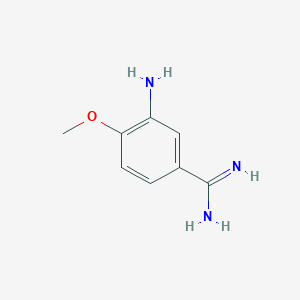
![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)
